2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with an appropriate amine to form an intermediate, which is then further reacted with another pyrazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrazoles .
Scientific Research Applications
2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- 2-(1H-pyrazol-1-yl)ethanol
- 3-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness
2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[3-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-10(2)17-11(3-5-14-17)9-13-12-4-6-16(15-12)7-8-18/h3-6,10,18H,7-9H2,1-2H3,(H,13,15) |
InChI Key |
JRSHOFBUFHRCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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